molecular formula C14H17NO3 B3002435 5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid CAS No. 1547001-57-9

5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B3002435
CAS No.: 1547001-57-9
M. Wt: 247.294
InChI Key: JPXXAKNPXAGWFV-UHFFFAOYSA-N
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Description

5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is commonly used for the preparation of various indole derivatives.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors and enzymes, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-ethoxy-1-ethyl-3-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-15-12-7-6-10(18-5-2)8-11(12)9(3)13(15)14(16)17/h6-8H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXXAKNPXAGWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OCC)C(=C1C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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